Peficitinib

Catalog No.
S548082
CAS No.
944118-01-8
M.F
C18H22N4O2
M. Wt
326.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Peficitinib

CAS Number

944118-01-8

Product Name

Peficitinib

IUPAC Name

4-[[(1R,3S)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C18H22N4O2/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22)/t9?,10-,11+,14?,18?

InChI Key

DREIJXJRTLTGJC-JQCLMNFQSA-N

SMILES

C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O

Solubility

Soluble in DMSO, not in water

Synonyms

Peficitinib; ASP015K; ASP015K; ASP 015K; JNJ54781532; JNJ54781532; JNJ 54781532.

Canonical SMILES

C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O

Isomeric SMILES

C1[C@@H]2CC3(C[C@@H](C2NC4=C5C=CNC5=NC=C4C(=O)N)CC1C3)O

Description

The exact mass of the compound Peficitinib is 326.17428 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Janus Kinase (JAK) Inhibition

Peficitinib belongs to a class of drugs called JAK inhibitors. JAKs are a family of enzymes involved in the signaling pathways of the immune system. By inhibiting JAK activity, peficitinib may dampen the overactive immune response characteristic of autoimmune diseases [1]. Research is ongoing to elucidate the specific JAK pathways targeted by peficitinib and their contribution to disease processes.

*Source: Safety and effectiveness of peficitinib (ASP015K) in patients with rheumatoid arthritis: interim data (22.7 months mean peficitinib treatment) from a long-term, open-label extension study in Japan, Korea, and Taiwan:

Peficitinib is a small molecule drug classified as a Janus kinase inhibitor, specifically targeting the Janus kinase family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Its IUPAC name is 4-{[(1R,2S,3S,5R)-5-hydroxyadamantan-2-yl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide, and it has the chemical formula C18H22N4O2C_{18}H_{22}N_{4}O_{2} with a molecular weight of approximately 326.4 g/mol . Peficitinib is primarily used in the treatment of rheumatoid arthritis, particularly in patients who have not responded adequately to conventional disease-modifying antirheumatic drugs (DMARDs) .

Peficitinib is generally well-tolerated, but potential side effects include upper respiratory tract infections, herpes zoster, and elevated liver enzymes []. As with any medication, careful monitoring by a healthcare professional is crucial.

Specific Data:

  • Toxicity: In clinical trials, the most common adverse events were nasopharyngitis (common cold) and herpes zoster (shingles).
  • Flammability: No data publicly available on flammability properties.
  • Reactivity: Limited data available on specific reactivity, but as with many organic compounds, peficitinib should likely not be stored near strong oxidizing agents.
That include:

  • Oxidation: This compound can be oxidized to form various oxidized derivatives under specific conditions.
  • Reduction: Reduction reactions modify certain functional groups within the molecule.
  • Substitution: Substitution reactions introduce or replace functional groups on the pyrrolopyridine core.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions are optimized to achieve high yields and purity of the desired products.

Peficitinib exhibits significant biological activity through its inhibition of Janus kinases. It has demonstrated:

  • Inhibition Potency: Half maximal inhibitory concentrations (IC50) for JAK1, JAK2, JAK3, and TYK2 are reported as 3.9 nM, 5.0 nM, 0.7 nM, and 4.8 nM respectively .
  • Mechanism of Action: By inhibiting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, peficitinib suppresses inflammatory cytokine signaling critical in rheumatoid arthritis pathogenesis .
  • Clinical Efficacy: Clinical trials have shown that peficitinib effectively reduces symptoms and prevents joint destruction in patients with rheumatoid arthritis who have inadequate responses to prior treatments .

The synthesis of peficitinib involves several key steps:

  • Formation of Pyrrolopyridine Core: The synthesis begins with commercially available starting materials that undergo cyclization to form the pyrrolopyridine core.
  • Functionalization: Subsequent steps involve functionalizing the core to introduce necessary substituents.
  • Optimization: Reaction conditions such as temperature, solvents, and catalysts are optimized for high yields and purity.

In industrial production, similar synthetic routes are scaled up while adhering to stringent quality control measures to ensure product consistency and safety.

Peficitinib is primarily applied in:

  • Rheumatoid Arthritis Treatment: It is used for patients who do not respond adequately to conventional treatments.
  • Other Investigational Uses: Research is ongoing into its potential applications in treating psoriasis and ulcerative colitis among other autoimmune conditions .

Peficitinib has been studied for its interactions with other drugs:

  • Co-administration with certain drugs like Fingolimod may enhance immunosuppressive effects.
  • Interaction with verapamil showed increased exposure levels of peficitinib but was deemed clinically insignificant .
  • The compound also inhibits organic anion transporting polypeptide 1B1 (OATP1B1), affecting the pharmacokinetics of co-administered drugs like rosuvastatin .

Peficitinib is part of a broader class of Janus kinase inhibitors. Here are some similar compounds:

Compound NameMechanism of ActionKey Differences
TofacitinibJanus kinase inhibitorMore selective for JAK1; associated with higher risk of infections .
BaricitinibJanus kinase inhibitorDual inhibition of JAK1 and JAK2; used for rheumatoid arthritis and atopic dermatitis .
UpadacitinibJanus kinase inhibitorSelective for JAK1; demonstrated efficacy in rheumatoid arthritis .

Uniqueness of Peficitinib

Peficitinib stands out due to its pan-JAK inhibition profile which may offer therapeutic advantages while potentially minimizing adverse hematopoietic effects associated with selective JAK2 inhibition seen in other compounds like Tofacitinib. Its rapid absorption and favorable pharmacokinetic profile further enhance its clinical utility in managing rheumatoid arthritis .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

326.17427596 g/mol

Monoisotopic Mass

326.17427596 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HPH1166CKX

Wikipedia

Peficitinib

Dates

Modify: 2023-08-15

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